Epsilon-rhodomycinone Aglycone vs. Its Glycoside Derivatives: A 32- to 48-Fold Potency Differential in Human Colorectal Carcinoma (HCT-116) Cells
In a direct head-to-head comparison within a single study, epsilon-rhodomycinone aglycone (compound 14) exhibited markedly lower cytotoxicity than its glycosylated derivatives against HCT-116 human colorectal carcinoma cells. Epsilon-rhodomycinone gave an IC₅₀ of 9.6 μM, whereas its ε-rhodomycinone glycoside derivatives compound 4 and compound 13 displayed IC₅₀ values of 0.3 μM and 0.2 μM respectively, with the latter two being comparable to the positive control epirubicin [1][2]. This demonstrates that epsilon-rhodomycinone serves as a relatively low-potency scaffold whose cytotoxicity is amplified approximately 32- to 48-fold upon glycosylation — a critical consideration for those procuring the aglycone for semi-synthetic derivatization programs.
| Evidence Dimension | In vitro cytotoxicity against HCT-116 human colorectal carcinoma cells (MTT assay, 48 h) |
|---|---|
| Target Compound Data | IC₅₀ = 9.6 μM (epsilon-rhodomycinone aglycone, compound 14) |
| Comparator Or Baseline | IC₅₀ = 0.3 μM (compound 4, ε-rhodomycinone glycoside); IC₅₀ = 0.2 μM (compound 13, l-rhodinose trisaccharide rhodomycinone); IC₅₀ comparable to epirubicin positive control |
| Quantified Difference | 32-fold lower potency vs. compound 4; 48-fold lower potency vs. compound 13 |
| Conditions | Human HCT-116 colorectal carcinoma cell line; MTT assay after 48 h incubation; study by Gui et al. (2018) using recombinant Streptomyces sp. SCSIO 1666/17C4 metabolites |
Why This Matters
Procurement of epsilon-rhodomycinone as a starting aglycone scaffold is justified precisely because its low intrinsic cytotoxicity allows meaningful measurement of potency gains achieved through glycosylation or other structural modifications, providing a wide dynamic range for SAR campaigns.
- [1] Gui C, Yuan J, Mo X, Huang H, Zhang S, Gu YC, Ju J. Cytotoxic Anthracycline Metabolites from a Recombinant Streptomyces. J Nat Prod. 2018;81(5):1278-1289. doi:10.1021/acs.jnatprod.8b00212. PMID: 29767975. View Source
- [2] MedChemExpress. ε-Rhodomycinone (HY-168779) Product Page — Cellular Effects Data (HCT-116 IC₅₀ 9.6 μM, HepG2 IC₅₀ 13.5 μM, MCF-10A IC₅₀ 7.1 μM). Data sourced from PMID 29767975. View Source
